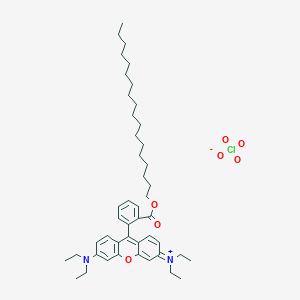

Rhodamine B octadecyl ester perchlorate

Vue d'ensemble

Description

Rhodamine B derivatives are a class of compounds that have been extensively studied due to their unique optical properties and potential applications in various fields such as chemistry, physics, biology, and materials science. These derivatives are known for their long-wavelength absorption, large absorption coefficient, and high photostability, particularly in their ring-open form. The interest in these compounds stems from their ability to undergo photochromic changes, which is a reversible transformation between two forms with different absorption spectra upon exposure to light .

Synthesis Analysis

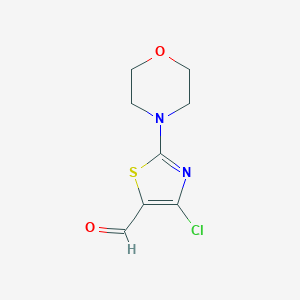

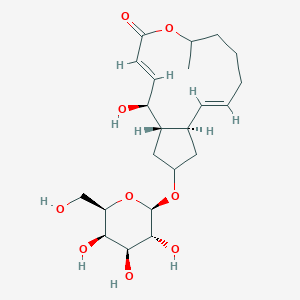

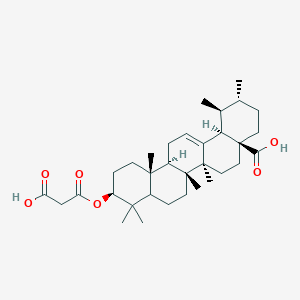

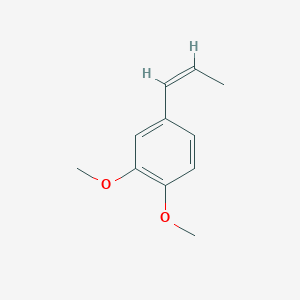

The synthesis of rhodamine B derivatives can vary in complexity. For instance, the total syntheses of (+/-)-rhododaurichromanic acids A and B and methyl (+/-)-daurichromenic ester were achieved through a formal oxa-[3 + 3] cycloaddition methodology. This approach allowed the completion of the synthesis in six steps with a 15% overall yield as a mixture . On the other hand, a novel rhodamine B derivative with an alkoxysilane moiety was synthesized by attaching rhodamine B to a silicon atom via an amide linkage. This was accomplished through the condensation of 3-aminopropyltriethoxysilane with rhodamine B by azeotropic distillation in water .

Molecular Structure Analysis

The molecular structure of rhodamine B derivatives is crucial in determining their spectral and photochromic properties. The structure of the novel rhodamine B derivative carrying an alkoxysilane moiety (RBS) was characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, HH COSY, FTIR, and UV-vis measurements. The equilibrium conformation of the RBS molecule was also determined through molecular simulation studies, which helped in understanding the spectral properties of the compound .

Chemical Reactions Analysis

Rhodamine B derivatives can undergo specific chemical reactions that lead to photochromic behavior. For example, the rhodamine B salicylaldehyde hydrazone metal complex was found to undergo intramolecular ring-opening reactions upon UV irradiation, resulting in a distinct color and fluorescence change. This reaction is reversible and exhibits good fatigue resistance, with the lifetime of the ring-open state being significantly longer than that of other known photochromic rhodamine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of rhodamine B derivatives are influenced by their molecular structure. The novel rhodamine B derivative with an alkoxysilane moiety showed an absorbance that was 1.6 times higher than that of unmodified rhodamine B. The photochromic rhodamine B salicylaldehyde hydrazone metal complex demonstrated tunable thermal bleaching rates, which could be adjusted by varying metal ions, temperatures, solvents, and chemical substitutions. These properties make rhodamine B derivatives suitable for applications such as photoprinting and UV strength measurement .

Applications De Recherche Scientifique

Use as a Lipophilic Energy Transfer Acceptor

- Scientific Field: Biochemistry

- Application Summary: Rhodamine B octadecyl ester perchlorate is used as a lipophilic energy transfer acceptor from lipophilic fluoresceins . This is particularly useful in fluorescence energy transfer (FRET) assays in cell fusion experiments .

- Methods of Application: The compound is soluble in DMSO and is typically stored at -20°C under desiccating conditions . Solutions should be prepared and used on the same day, but if necessary, stock solutions can be stored as aliquots in tightly sealed vials at -20°C for up to one month .

- Results or Outcomes: The use of Rhodamine B octadecyl ester perchlorate as a lipophilic energy transfer acceptor allows for the study of cell fusion processes .

Use in Nanoparticle Systems for Drug and Gene Delivery

- Scientific Field: Nanomedicine

- Application Summary: Rhodamine B octadecyl ester perchlorate has been used in the development of a novel nanoparticle system that can respond intelligently to biologically relevant variations in pH . These nanoparticles show the ability to induce escape from the endosomal/lysosomal compartments of the cell, which is integral to the design of efficient polymeric delivery systems .

- Methods of Application: The nanoparticles were formed by the nanoprecipitation of pH-responsive poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) and poly(2-(diethylamino)ethyl methacrylate)-b-poly(ethylene glycol) (PDEAEMA-PEG) . Rhodamine B octadecyl ester perchlorate was successfully encapsulated within the hydrophobic core of the nanoparticle upon nanoprecipitation into PBS at pH 8 .

- Results or Outcomes: Cellular experiments showed the successful uptake of the nanoparticles into the endosomal/lysosomal compartments of 3T3 fibroblast cells . The ability to induce escape from the endosomes was demonstrated by the use of calcein, a membrane-impermeable fluorophore .

Use as a Sensitive Membrane Dye

- Scientific Field: Biochemistry

- Application Summary: Rhodamine B octadecyl ester perchlorate is used as a sensitive membrane dye . This is particularly useful in investigations of membranes .

- Methods of Application: The compound is soluble in DMSO and is typically stored at -20°C under desiccating conditions . Solutions should be prepared and used on the same day, but if necessary, stock solutions can be stored as aliquots in tightly sealed vials at -20°C for up to one month .

- Results or Outcomes: The use of Rhodamine B octadecyl ester perchlorate as a sensitive membrane dye allows for the study of membrane properties .

Use in Potassium and Nitrate Sensing

- Scientific Field: Analytical Chemistry

- Application Summary: Rhodamine B octadecyl ester perchlorate has been used as a potential sensitive membrane probe for potassium and nitrate sensing .

- Methods of Application: The compound is used in fiber-optic sensors . The dye is typically prepared in a solution and applied to the sensor for detection .

- Results or Outcomes: The use of Rhodamine B octadecyl ester perchlorate in potassium and nitrate sensing allows for the detection and quantification of these ions .

Safety And Hazards

Rhodamine B octadecyl ester perchlorate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

[6-(diethylamino)-9-(2-octadecoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H67N2O3.ClHO4/c1-6-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-34-50-46(49)40-29-26-25-28-39(40)45-41-32-30-37(47(7-2)8-3)35-43(41)51-44-36-38(31-33-42(44)45)48(9-4)10-5;2-1(3,4)5/h25-26,28-33,35-36H,6-24,27,34H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBUPFBTCDYKNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584976 | |

| Record name | 6-(Diethylamino)-N,N-diethyl-9-{2-[(octadecyloxy)carbonyl]phenyl}-3H-xanthen-3-iminium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodamine B octadecyl ester perchlorate | |

CAS RN |

142179-00-8 | |

| Record name | 6-(Diethylamino)-N,N-diethyl-9-{2-[(octadecyloxy)carbonyl]phenyl}-3H-xanthen-3-iminium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodamine B octadecyl ester perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

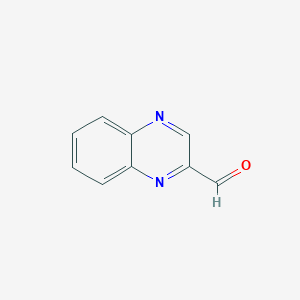

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)